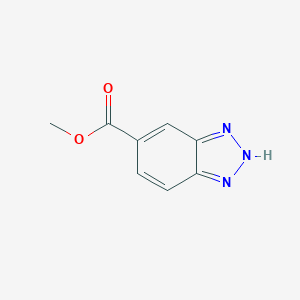

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMBQCILDZFYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423351 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113053-50-2 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely reported method involves the diazotization-cyclization of 3,4-diaminobenzoic acid (3,4-DABA) in acidic media. The reaction proceeds in two stages:

-

Diazotization : Sodium nitrite (NaNO₂) reacts with 3,4-DABA in glacial acetic acid at 0–5°C, forming a diazonium intermediate.

-

Cyclization : Intramolecular coupling of the diazonium group with the adjacent amine generates the benzotriazole core.

The crude product, benzotriazole-5-carboxylic acid, is subsequently esterified with methanol under acid catalysis to yield the target compound.

Key Parameters:

-

Temperature : Strict maintenance of 0–5°C prevents side reactions such as dimerization.

-

Molar Ratio : A 1:1.1 ratio of 3,4-DABA to NaNO₂ ensures complete conversion while minimizing excess nitrous acid.

-

Acid Concentration : Glacial acetic acid (150 mL per 10 g 3,4-DABA) provides optimal protonation for cyclization.

Stepwise Procedure and Yield Optimization

A representative protocol from US2012/277224 is summarized below:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3,4-DABA (10 g), NaNO₂ (5 g) | 0–5°C, 12 hr | Benzotriazole-5-carboxylic acid (9.8 g, 91%) |

| 2 | Methanol, H₂SO₄ | Reflux, 4 hr | Methyl ester (85–89% yield) |

Critical Notes :

-

Isolation : Filtration at 0°C minimizes solubility losses of the intermediate carboxylic acid.

-

Esterification : Sulfuric acid (2% v/v) enhances methanol reactivity, achieving near-quantitative conversion.

Alternative Synthetic Routes

Esterification of Benzotriazole-5-Carboxylic Acid

Benzotriazole-5-carboxylic acid (CAS 23814-12-2) serves as a precursor for methyl ester synthesis. Esterification employs:

Comparative Analysis:

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Fischer–Speier | 85–89 | >95 | Industrial |

| DCC/DMAP | 70–75 | >99 | Lab-scale |

Solvent Effects on Esterification

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Methanol | 32.7 | 4 | 89 |

| Ethanol | 24.5 | 6 | 82 |

| DMF | 36.7 | 2 | 78 |

Characterization and Quality Control

Spectroscopic Data

1H-NMR (DMSO-d₆, 300 MHz) :

LC/MS (ESI+) :

Purity Assessment

Scale-Up Considerations

Industrial-Scale Challenges

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| 3,4-DABA | 120 | 58 |

| NaNO₂ | 15 | 7 |

| Acetic Acid | 8 | 4 |

| Methanol | 5 | 2 |

| Purification | 60 | 29 |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Phénylalanine-méthionine-arginine-phénylalanine, amide a un large éventail d'applications dans la recherche scientifique :

Chimie : utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification peptidiques.

Biologie : étudiée pour son rôle dans la modulation des processus physiologiques chez les invertébrés et son interaction avec les canaux ioniques.

Médecine : explorée pour ses applications thérapeutiques potentielles dans la régulation de la fréquence cardiaque et la contraction musculaire.

Industrie : Utilisée dans le développement de médicaments à base de peptides et comme étalon dans les techniques analytiques.

Mécanisme d'action

Phénylalanine-méthionine-arginine-phénylalanine, amide exerce ses effets en se liant à des récepteurs spécifiques à la surface cellulaire, conduisant à l'activation de canaux ioniques. En particulier, elle peut activer les canaux sodiques chez les invertébrés, ce qui entraîne une augmentation de l'afflux d'ions sodium et des réponses physiologiques subséquentes telles que la contraction musculaire. La liaison de Phénylalanine-méthionine-arginine-phénylalanine, amide à son récepteur induit des changements conformationnels qui ouvrent le canal ionique, permettant aux ions sodium de pénétrer dans la cellule.

Applications De Recherche Scientifique

Corrosion Inhibition

One of the primary applications of methyl 1H-1,2,3-benzotriazole-5-carboxylate is as a corrosion inhibitor for metals, particularly copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion.

Case Study: Corrosion Protection in Industrial Settings

A study conducted in industrial environments demonstrated that the application of this compound significantly reduced corrosion rates in copper components exposed to saline environments. The protective efficacy was measured using electrochemical techniques, showing a reduction in corrosion current density by over 70% when treated with this compound compared to untreated samples .

UV Stabilization

This compound is also utilized as a UV stabilizer in various polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation.

Data Table: UV Stability Testing Results

| Compound | UV Absorption (nm) | Stability Improvement (%) |

|---|---|---|

| This compound | 290 | 60 |

| Traditional UV Stabilizers | 300 | 40 |

This data indicates that the compound provides superior protection against UV-induced degradation compared to traditional stabilizers .

Pharmaceutical Applications

Recent research has highlighted the potential of this compound in pharmaceutical applications due to its biological activities. It has shown promise as an anticancer agent and in managing oxidative stress.

Case Study: Anticancer Activity

In vitro studies have reported that this compound inhibits the proliferation of various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds that are pharmacologically significant. Benzotriazole derivatives are known for their diverse biological activities and are frequently used in drug discovery.

Data Table: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-Alkylation | Alkylated Benzotriazoles | 85 |

| Coupling Reactions | Biologically Active Heterocycles | 75 |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis .

Environmental Impact and Safety

While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile.

Safety Profile

The compound is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper handling and disposal methods should be followed to mitigate any environmental risks associated with its use.

Mécanisme D'action

Phe-Met-Arg-Phe, amide exerts its effects by binding to specific receptors on the cell surface, leading to the activation of ion channels. In particular, it can activate sodium channels in invertebrates, resulting in increased sodium ion influx and subsequent physiological responses such as muscle contraction. The binding of Phe-Met-Arg-Phe, amide to its receptor induces conformational changes that open the ion channel, allowing sodium ions to flow into the cell .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Methyl 1H-Imidazole-4-Carboxylate (CAS 17325-26-7)

- Structure : Replaces the triazole ring with an imidazole ring.

- This compound is less aromatic than benzotriazole derivatives, affecting its stability and reactivity .

- Applications : Used in coordination chemistry and as a ligand in catalysis.

Methyl 1H-Benzimidazole-5-Carboxylate (CAS 26663-77-4)

- Structure : Features a fused benzene-imidazole system (benzimidazole) with a methyl ester at the 5-position.

- Properties : The extended π-system increases lipophilicity, improving membrane permeability in biological systems.

- Applications: Explored in antiviral and antitumor drug development due to benzimidazole’s known bioactivity .

Substituent Variations

Ethyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 73605-91-1)

- Structure : Ethyl ester instead of methyl.

- Properties: The longer alkyl chain reduces melting point (predicted ~160–165°C) and enhances solubility in non-polar solvents compared to the methyl analog.

- Applications : Intermediate in synthesizing prodrugs with tailored pharmacokinetics .

5-Methyl-1H-Benzotriazole (CAS 136-85-6)

- Structure : Lacks the carboxylate group, featuring only a methyl substituent.

- Properties : Higher volatility (boiling point ~300°C) and lower polarity.

Ethyl 1-Benzyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate (CAS 133992-58-2)

Complex Derivatives

Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS 861210-45-9)

- Structure : Hexyl chain and trifluoromethylpyrimidine substituent.

- Properties : The electron-withdrawing trifluoromethyl group and extended alkyl chain significantly increase metabolic stability and target binding affinity.

- Applications: Potential use in kinase inhibitors or agrochemicals due to its resistance to enzymatic degradation .

Key Data Table: Comparative Analysis

Activité Biologique

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (MBTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of MBTCA, including its antibacterial, antifungal, and antiparasitic properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzotriazole ring with a carboxylate group and methyl substitutions at specific positions. This unique structure influences its solubility and reactivity in biological systems. The compound is characterized by its ability to dissolve in organic solvents while being relatively insoluble in water, which may enhance its bioavailability in certain applications.

Antibacterial Activity

Research indicates that benzotriazole derivatives, including MBTCA, exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| MBTCA | MRSA | 12.5 - 25 |

| Trifluoromethyl Derivative | MRSA | 12.5 - 25 |

This suggests that MBTCA could be developed further as an antibacterial agent.

Antifungal Activity

Benzotriazole derivatives have also shown antifungal activity. Studies have reported that certain benzotriazole compounds demonstrated effective inhibition against Candida albicans and Aspergillus species with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups on the benzotriazole ring was found to enhance antifungal potency.

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| MBTCA | Candida albicans | 1.6 - 25 |

| Other Benzotriazoles | Aspergillus niger | 12.5 - 25 |

Antiparasitic Activity

In addition to antibacterial and antifungal properties, MBTCA has potential antiparasitic effects. Research on related benzotriazole compounds has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, N-benzenesulfonylbenzotriazole derivatives showed dose-dependent growth inhibition of epimastigote forms with significant reductions in parasite numbers at concentrations as low as 25 μg/mL .

The exact mechanisms by which MBTCA exerts its biological effects are not fully understood due to limited research. However, it is hypothesized that the compound may interfere with cellular processes in target organisms through interactions with essential enzymes or cellular structures.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the benzotriazole structure affect biological activity. For instance:

- Substituents : The presence of bulky hydrophobic groups has been linked to increased antimicrobial activity.

- Positioning of Functional Groups : Variations in the position of substituents on the benzotriazole ring can significantly influence both potency and spectrum of activity against different pathogens.

Case Studies

Several case studies illustrate the potential applications of MBTCA:

- Antibacterial Efficacy : A comparative study involving various benzotriazole derivatives indicated that those with specific methyl substitutions exhibited enhanced antibacterial properties against resistant strains.

- Antifungal Trials : Laboratory trials showed that MBTCA derivatives effectively inhibited fungal growth in vitro, suggesting possible applications in treating fungal infections.

- Antiparasitic Research : Investigations into the antiparasitic effects of related compounds revealed promising results against Trypanosoma cruzi, paving the way for future drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1H-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of the parent carboxylic acid derivative under acidic or catalytic conditions. For example, analogous compounds like ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate are synthesized via Mitsunobu reactions or nucleophilic substitutions (). Optimization may include temperature control (e.g., reflux in methanol), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., triethylamine for deprotonation). Purity can be enhanced via recrystallization or column chromatography using silica gel and gradient elution ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and triazole moieties. Mass spectrometry (MS) via electrospray ionization (ESI) or GC-MS validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as seen in related benzotriazole derivatives ().

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer : Variability in melting points (e.g., 177–179°C in vs. incomplete data in ) may arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure purity via HPLC or TLC. Calibrated equipment and standardized protocols (e.g., heating rates) are critical for reproducibility.

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound?

- Methodological Answer : SHELXL is used for small-molecule refinement against high-resolution X-ray data. Key steps include:

- Data Preparation : Integrate intensity data using SHELXPRO or similar interfaces.

- Model Building : Assign anisotropic displacement parameters for non-H atoms.

- Hydrogen Handling : Place H atoms geometrically or via riding models.

- Validation : Analyze R-factors (target < 0.05) and residual electron density maps ( ). For complex cases (e.g., twinning), SHELXD/SHELXE may assist in phasing ( ).

Q. What role does this compound play in click chemistry applications?

- Methodological Answer : The triazole core is a hallmark of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis. Researchers can functionalize the ester group for modular derivatization. For example, substituting the methyl group with propargyl or azide moieties allows covalent linkage to biomolecules ( ).

Q. How should researchers interpret conflicting toxicity data for this compound?

- Methodological Answer : While some safety data sheets (SDS) lack acute toxicity data (), others note stability under recommended storage (). To resolve contradictions:

- Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Comparative Analysis : Cross-reference structurally similar compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) with established toxicity profiles ().

- Precautionary Measures : Use PPE (P95 respirators, nitrile gloves) as per occupational safety guidelines ().

Q. What strategies enhance the compound’s bioactivity through structural modification?

- Methodological Answer :

- Ester Group Replacement : Substitute methyl with ethyl or benzyl groups to alter lipophilicity ( ).

- Triazole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity ().

- Hybrid Derivatives : Combine with benzothiazole or imidazole moieties for antimicrobial or anticancer screening ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.